molecular formula C11H15BrFO3P B13686063 Diethyl 2-Bromo-4-fluorobenzylphosphonate

Diethyl 2-Bromo-4-fluorobenzylphosphonate

Cat. No.: B13686063
M. Wt: 325.11 g/mol
InChI Key: SLTWTWYAVPEXAJ-UHFFFAOYSA-N
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Description

Diethyl 2-Bromo-4-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H14BrFO3P. It is a clear, colorless to almost colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-Bromo-4-fluorobenzylphosphonate can be synthesized through the reaction of 2-bromo-4-fluorobenzyl bromide with triethyl phosphite. The reaction typically occurs under reflux conditions, where the mixture is heated to a high temperature to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-Bromo-4-fluorobenzylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include phosphonic acids and other oxidized derivatives.

    Reduction Reactions: Products include phosphine derivatives.

Scientific Research Applications

Diethyl 2-Bromo-4-fluorobenzylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-Bromo-4-fluorobenzylphosphonate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The phosphonate group can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-Bromo-4-fluorobenzylphosphonate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties.

Properties

Molecular Formula

C11H15BrFO3P

Molecular Weight

325.11 g/mol

IUPAC Name

2-bromo-1-(diethoxyphosphorylmethyl)-4-fluorobenzene

InChI

InChI=1S/C11H15BrFO3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(13)7-11(9)12/h5-7H,3-4,8H2,1-2H3

InChI Key

SLTWTWYAVPEXAJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=C(C=C1)F)Br)OCC

Origin of Product

United States

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